

Application Notes and Protocols for Reactions with 1,2-Diiodobutane

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Compound of Interest

Compound Name: 1,2-Diiodobutane

Cat. No.: B15469301

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting chemical reactions with **1,2-diiodobutane**. It is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, offering insights into the reactivity of this compound and practical instructions for its use in the laboratory.

Introduction

1,2-Diiodobutane is a vicinal diiodide, an organic compound containing two iodine atoms on adjacent carbon atoms. The carbon-iodine bond is relatively weak, making **1,2-diiodobutane** a reactive and useful intermediate in organic synthesis.^[1] Its primary application lies in elimination reactions to form alkenes, a fundamental transformation in the construction of molecular frameworks. This document will focus on the dehalogenation of **1,2-diiodobutane** to produce 1-butene, a valuable gaseous alkene.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of **1,2-diiodobutane** is presented in the table below.

Property	Value	Reference
Molecular Formula	C4H8I2	[2]
Molecular Weight	309.92 g/mol	[2]
CAS Number	53161-72-1	[2]
Appearance	Not specified, likely a liquid	
Boiling Point	Not specified	
Density	Not specified	

Safety Precautions:

1,2-Diiodobutane should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for **1,2-diiodobutane** and related iodoalkanes.[3][4][5][6] Vicinal diiodides can be unstable and may decompose upon heating or exposure to light.[1]

Key Reaction: Dehalogenation to 1-Butene

The most prominent reaction of **1,2-diiodobutane** is the elimination of the two iodine atoms to form 1-butene. This reaction can be achieved through various methods, including reaction with reducing metals like zinc or treatment with strong bases.

Reaction with Zinc Dust (Dehalogenation)

The reaction of **1,2-diiodobutane** with zinc dust is a classic method for the synthesis of alkenes. The zinc acts as a reducing agent, facilitating the removal of the two iodine atoms and the formation of a carbon-carbon double bond.

Reaction Scheme:

This reaction is typically stereospecific, proceeding via an anti-elimination pathway.

Experimental Protocol: Synthesis of 1-Butene from 1,2-Diiodobutane

This protocol details the procedure for the dehalogenation of **1,2-diiodobutane** to 1-butene using zinc dust.

Materials:

- **1,2-Diiodobutane**
- Zinc dust, activated
- Anhydrous ethanol
- 5% Hydrochloric acid
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Gas collection apparatus (e.g., gas syringe or collection over water)
- Magnetic stirrer and stir bar

Procedure:

- **Apparatus Setup:** Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be connected to a gas collection apparatus to capture the gaseous 1-butene product. The entire apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
- **Reagent Addition:** In the round-bottom flask, place activated zinc dust (1.5 equivalents). Add anhydrous ethanol to create a slurry.
- **Reactant Addition:** Dissolve **1,2-diiodobutane** (1 equivalent) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the stirred zinc slurry at room temperature.

- **Reaction:** After the addition is complete, gently heat the reaction mixture to reflux using a heating mantle. The reaction is typically exothermic, and the rate of heating should be controlled to maintain a steady reflux. 1-Butene gas will evolve and can be collected.
- **Reaction Monitoring:** The progress of the reaction can be monitored by observing the cessation of gas evolution.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the excess zinc and zinc iodide. Wash the residue with a small amount of ethanol.
- **Product Analysis:** The collected gas can be analyzed by gas chromatography (GC) to confirm the presence of 1-butene and to determine its purity. The identity of 1-butene can be further confirmed by comparing its mass spectrum with known standards.

Quantitative Data:

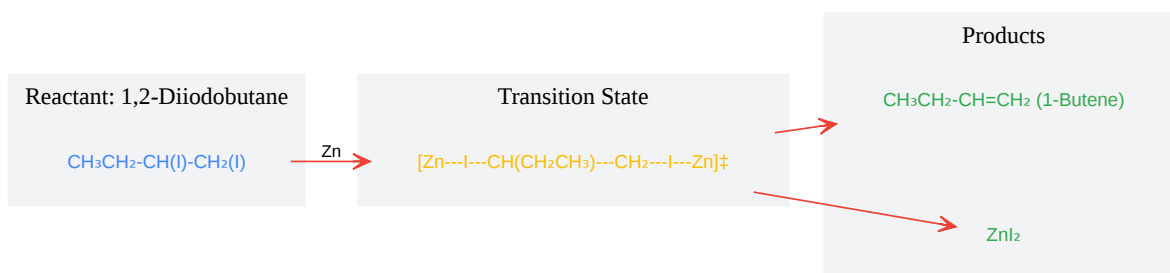
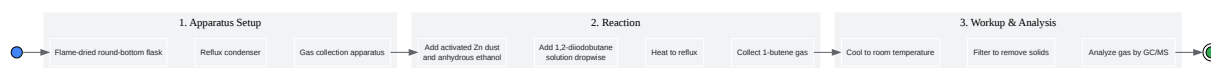
While specific yield data for the dehalogenation of **1,2-diiodobutane** with zinc is not readily available in the searched literature, analogous reactions with vicinal dibromides suggest that high yields of the corresponding alkene can be expected. The thermochemical data for the gas-phase elimination of **1,2-diiodobutane** to 1-butene and iodine shows a positive enthalpy of reaction, indicating it is an endothermic process in the gas phase.

Reaction	$\Delta_r H^\circ$ (kJ/mol)	Method	Reference
1,2-Diiodobutane \rightarrow 1-Butene + I ₂	50.2 ± 6.3	Cm	[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 1-butene from **1,2-diiodobutane**.



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